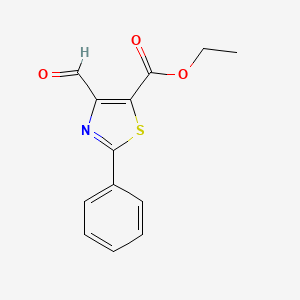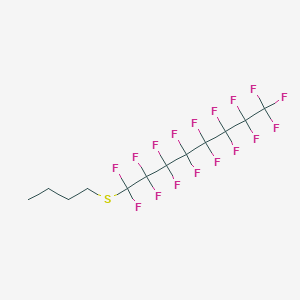
3-(Prop-1-en-2-yl)hept-5-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-1-en-2-yl)hept-5-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)hept-5-enenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of alkenes, where a nitrile group is introduced into the molecule. This reaction often requires the presence of a catalyst, such as a transition metal complex, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(Prop-1-en-2-yl)hept-5-enenitrile can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Epoxides, ketones, or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
3-(Prop-1-en-2-yl)hept-5-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Prop-1-en-2-yl)hept-5-enenitrile involves its reactivity with various chemical reagents. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bond can undergo electrophilic addition, making the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Shares the prop-1-en-2-yl group but differs in the presence of an azetidinone ring.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Contains a buta-1,3-dien-1-yl group instead of the hept-5-enenitrile structure.
Uniqueness
3-(Prop-1-en-2-yl)hept-5-enenitrile is unique due to its combination of a nitrile group and a double bond, which provides distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
CAS番号 |
88364-67-4 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
3-prop-1-en-2-ylhept-5-enenitrile |
InChI |
InChI=1S/C10H15N/c1-4-5-6-10(7-8-11)9(2)3/h4-5,10H,2,6-7H2,1,3H3 |
InChIキー |
CCLLGVULJMUKEL-UHFFFAOYSA-N |
正規SMILES |
CC=CCC(CC#N)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


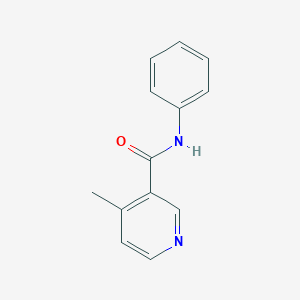

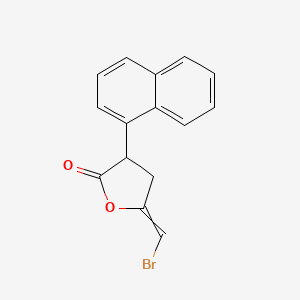
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)



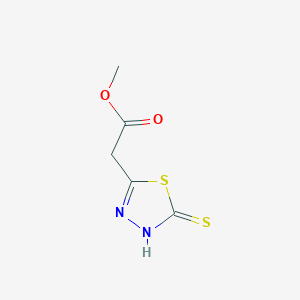
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
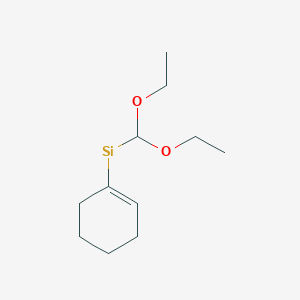
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
